(2R)-2-(2,6-Dimethylphenyl)pyrrolidine

Description

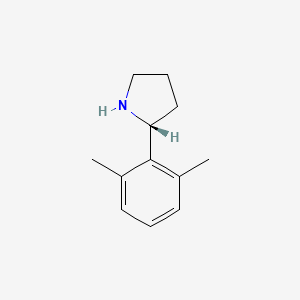

(2R)-2-(2,6-Dimethylphenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 2,6-dimethylphenyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

(2R)-2-(2,6-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3,5-6,11,13H,4,7-8H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBWPROXDXLPDU-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Dimethylphenyl)pyrrolidine typically involves the reaction of 2,6-dimethylphenylacetonitrile with a suitable chiral auxiliary or catalyst to induce the desired stereochemistry. One common method involves the use of a chiral ligand in a catalytic asymmetric hydrogenation reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and ligands is crucial to achieve the desired enantiomeric excess. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Dimethylphenyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

(2R)-2-(2,6-Dimethylphenyl)pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity and its role in the development of new drugs.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents on Phenyl Ring | Stereochemistry |

|---|---|---|---|---|---|

| (2R)-2-(2,6-Dimethylphenyl)pyrrolidine | N/A | C₁₂H₁₇N | 175.27 g/mol | 2,6-dimethyl | R-configuration |

| (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride | 2241594-54-5 | C₁₀H₁₁Cl₂N·HCl | 252.57 g/mol | 2,3-dichloro | R-configuration |

| 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride | 2135331-85-8 | C₁₀H₁₂ClF₂N | 219.66 g/mol | 2,6-difluoro | Racemic or undefined |

| Pyrrolidine, 1-(2,6-dimethylphenyl)- | 64175-53-7 | C₁₂H₁₇N | 175.27 g/mol | 2,6-dimethyl | N/A (1-position substitution) |

Key Observations:

Substituent Electronic Effects: The 2,6-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, which may enhance lipophilicity (logP) compared to halogenated analogs like the 2,3-dichloro or 2,6-difluoro derivatives.

Stereochemical Considerations :

- The R-configuration in this compound distinguishes it from racemic or undefined stereochemistry in analogs like 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride. Chirality is critical in drug design, as enantiomers often exhibit divergent pharmacokinetic or toxicological profiles .

Molecular Weight and Solubility :

- Halogenated derivatives (e.g., dichloro and difluoro) have higher molecular weights due to the addition of chlorine (35.45 g/mol) or fluorine (19.00 g/mol) atoms. This may reduce aqueous solubility compared to the methyl-substituted target compound .

Biological Activity

(2R)-2-(2,6-Dimethylphenyl)pyrrolidine, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and applications in various research fields.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,6-dimethylphenyl group. This specific substitution pattern influences its chemical reactivity and biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Inhibition or Modulation : The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biological pathways.

- Structure-Activity Relationship (SAR) : Studies have demonstrated that variations in the structure can significantly alter the biological activity of pyrrolidine derivatives, making SAR investigations essential for optimizing therapeutic effects .

Biological Activity

Research highlights several key areas where this compound exhibits notable biological activity:

- Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation. For instance, studies have reported significant cytotoxicity against various cancer cell lines, including lung (A549), colon (HCT-116), and breast cancer (SKBR3) cells .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10.02 ± 0.7 |

| HCT-116 (Colon) | 12.67 ± 2.33 |

| SKBR3 (Breast) | 8.78 ± 6.64 |

- Neuropharmacological Effects : The compound is being investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on multiple human tumor cell lines using the MTT assay. Results indicated that the compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like irinotecan, particularly against pancreatic and breast cancer cells.

- Mechanistic Insights : Another research effort focused on elucidating the molecular mechanisms underlying the anticancer activity of this compound. It was found to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.